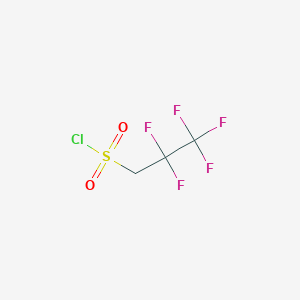

2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride

描述

2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride is a highly reactive and versatile reagent used extensively in organic synthesis. It is known for its ability to introduce sulfonyl chloride groups into various organic molecules, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction is as follows:

C3H2F5OH+SOCl2→C3H2ClF5O2S+HCl+SO2

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product with high purity .

化学反应分析

Types of Reactions: 2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. It can react with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Common Reagents and Conditions:

Amines: Reaction with primary or secondary amines under mild conditions to form sulfonamides.

Alcohols: Reaction with alcohols in the presence of a base such as pyridine to form sulfonate esters.

Thiols: Reaction with thiols to form sulfonothioates.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

科学研究应用

Organic Synthesis

PFPSCl is widely used as a reagent in organic synthesis due to its ability to introduce sulfonyl groups into various organic compounds.

Key Applications in Organic Synthesis:

- Formation of Sulfonamides : PFPSCl can react with amines to form sulfonamides, which are crucial intermediates in pharmaceuticals.

- Photoacid Generators : It serves as a precursor for photoacid generators used in photolithography processes for semiconductor manufacturing. This application is critical for the production of integrated circuits and microelectronic devices .

Analytical Chemistry

PFPSCl is employed in analytical chemistry for its reactivity and ability to form stable derivatives.

Applications in Analytical Chemistry:

- Derivatization Agent : It is used to derivatize alcohols and amines to improve their detectability and quantification in chromatographic analyses.

- Fluorinated Standards : Due to its fluorinated structure, PFPSCl can be utilized as a standard in mass spectrometry for the analysis of environmental samples .

Materials Science

The compound's unique properties lend themselves well to applications in materials science.

Key Applications in Materials Science:

- Fluorinated Polymers : PFPSCl can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are useful in coatings and sealants that require high durability.

- Surface Modification : It is applied for surface modification of materials to impart hydrophobic properties, making it valuable in various industrial applications such as textiles and automotive coatings .

Case Study 1: Use in Semiconductor Manufacturing

A study demonstrated that PFPSCl is effective as a photoacid generator for advanced lithography techniques. The compound was shown to enhance resolution and pattern fidelity during the fabrication of microelectronic devices.

Case Study 2: Environmental Analysis

Research indicated that PFPSCl derivatives could be used effectively as standards for detecting trace levels of organic contaminants in water samples via gas chromatography-mass spectrometry (GC-MS). This application highlights the compound's importance in environmental monitoring.

作用机制

The mechanism of action of 2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This results in the formation of a covalent bond between the nucleophile and the sulfonyl group, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

相似化合物的比较

- 2,2,3,3,3-Pentafluoropropane-1-sulfonic acid

- 2,2,3,3,3-Pentafluoropropane-1-sulfonamide

- 2,2,3,3,3-Pentafluoropropane-1-sulfonate ester

Comparison: 2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride is unique due to its high reactivity and ability to introduce sulfonyl chloride groups into organic molecules. This makes it more versatile compared to its sulfonic acid, sulfonamide, and sulfonate ester counterparts, which have more specific and limited applications .

生物活性

2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride (CAS No. 1210498-48-8) is a fluorinated sulfonyl chloride that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound is particularly relevant in the context of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential health impacts.

- Molecular Formula : C3F5ClO2S

- Molecular Weight : 196.59 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in organic solvents

The biological activity of this compound primarily stems from its ability to act as a reactive electrophile. It can undergo nucleophilic substitution reactions with various biological molecules, such as proteins and nucleic acids. The sulfonyl chloride functional group allows it to form covalent bonds with nucleophilic sites in biomolecules, potentially leading to alterations in biological pathways.

Immunotoxicity

Recent studies have highlighted the immunotoxic effects associated with PFAS compounds. The mechanisms include:

- Modulation of Immune Cell Signaling : Compounds like this compound can interfere with calcium signaling and nuclear receptor pathways (e.g., NF-κB and PPARs), leading to altered immune responses .

- Impact on Immune Cell Populations : Exposure has been linked to changes in the populations of immune cells, which can result in immunosuppression or enhanced immune responses under certain conditions .

Case Studies

- Animal Studies : Functional immunotoxicity tests have shown that exposure to PFAS leads to decreased antibody responses in rodent models. For instance, studies indicated significant reductions in serum IgM and IgG levels following exposure to various PFAS compounds .

- Human Health Implications : Epidemiological studies have suggested correlations between PFAS exposure and various health outcomes, including autoimmune diseases and altered immune function .

Table 1: Summary of Biological Effects of this compound

| Study Type | Findings | Reference |

|---|---|---|

| Animal Studies | Decreased T-cell dependent antibody responses | |

| Human Epidemiology | Correlation with autoimmune diseases | |

| In Vitro Studies | Inhibition of immune cell proliferation |

Applications in Medicinal Chemistry

Due to its electrophilic nature, this compound is being explored as a building block for synthesizing novel pharmaceuticals. Its ability to modify biological targets makes it a candidate for developing drugs that require precise interaction with biomolecules.

属性

IUPAC Name |

2,2,3,3,3-pentafluoropropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5O2S/c4-12(10,11)1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSRGYNPIJYHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。